Due to its chiral center, (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol could be explored as a ligand in asymmetric catalysis. In asymmetric catalysis, chiral molecules are used to control the stereochemistry of a reaction, leading to the formation of one enantiomer of a product in excess over the other. Source: Asymmetric catalysis Wikipedia article:
The development of new drugs often involves chiral molecules. (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol could be a building block for the synthesis of new drug candidates. However, there is no scientific literature currently available on the use of this compound for this specific purpose.
(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a chiral compound with significant chemical and biological implications. Its molecular formula is and it has a molecular weight of 525.34 g/mol. The compound appears as a white to almost white powder or crystal and has a melting point ranging from 113.0 to 117.0 °C. It is known for its high purity, typically exceeding 98% as determined by gas chromatography .
The compound primarily participates in reactions involving the homolysis of carbon-fluorine bonds, which are prevalent in trifluoromethylated compounds. This allows for various substitution reactions, making it useful in synthetic organic chemistry. The presence of the pyrrolidine ring contributes to its reactivity, allowing for nucleophilic substitutions and other transformations typical of secondary amines.
Several methods exist for synthesizing (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol:
The unique structure of (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol makes it valuable in various applications:
Interaction studies involving (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that the compound may interact with targets involved in metabolic pathways due to its structural similarities with known bioactive molecules. Further studies are needed to elucidate specific interactions and mechanisms of action .
Several compounds share structural similarities with (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | C21H15F12NO | Enantiomeric form; potential differences in biological activity |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol | C21H15F12NO | Structural isomer; differing stereochemistry may affect interaction profiles |
(R)-Bis(4-trifluoromethylphenyl)(pyrrolidin-2-yl)methanol | C18H18F6N | Fewer trifluoromethyl groups; different electronic properties |
These compounds highlight the uniqueness of (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol through its specific arrangement of trifluoromethyl groups and the presence of the pyrrolidine moiety, which may contribute to distinct chemical reactivity and biological activity profiles .